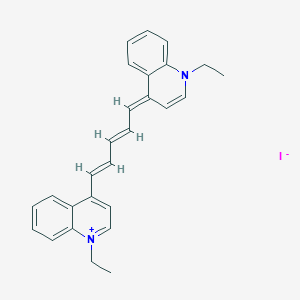

1,1'-Diéthyl-4,4'-dicarbocyanine iodure

Vue d'ensemble

Description

Determination of the Molecular Structure

The molecular structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide has been extensively studied using various spectroscopic techniques. NMR spectroscopy, in particular, has provided detailed insights into the chemical shift assignments of this compound. The stable conformer of the molecule exhibits a twist angle between the quinoline planes, which influences its chemical shifts. Theoretical calculations using GIAO-HF and GIAO-DFT methods have been employed to correlate the experimental NMR data, with GIAO-DFT showing a better fit. This suggests a significant degree of π-electron delocalization within the molecule, which is a characteristic feature of cyanine dyes .

Synthesis Analysis

Although the provided data does not include a direct synthesis of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, the synthesis of related cyanine compounds involves the formation of carbon-nitrogen bonds and the introduction of alkyl groups. The synthesis process is likely to be sensitive to factors such as pH and solvent polarity, which can affect the absorption properties of the resulting compound. The synthesis of similar compounds has been reported to result in crystalline structures that exhibit hydrogen bonding and π-π stacking interactions, which could also be relevant for the synthesis and solid-state structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide .

Chemical Reactions Analysis

The photochemical behavior of cyanine dyes is an area of significant interest. Studies on related dyes have shown that upon excitation, these molecules can undergo isomerization, intersystem crossing to triplet states, and fluorescence. The quantum efficiencies of these processes are generally low, indicating that the excited states are relatively short-lived. These photochemical characteristics are important for understanding the reactivity and potential applications of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in areas such as photodynamic therapy and optical imaging .

Physical and Chemical Properties Analysis

1,1'-Diethyl-4,4'-dicarbocyanine iodide is known for its ability to form J-aggregates in aqueous solutions, which is a special type of molecular aggregate that affects its spectroscopic properties. The NMR spectroscopy of the dye in different solvents reveals significant structural changes upon aggregation, as evidenced by the appearance of new proton peaks in the spectra. These findings highlight the sensitivity of the dye's physical and chemical properties to its microenvironment, which is crucial for its applications in various fields .

Case Studies

Case studies involving 1,1'-Diethyl-4,4'-dicarbocyanine iodide are not directly provided in the data. However, the crystal structure analysis of a related indodicarbocyanine dye has shown that the molecules can form face-to-face stacks, which may lead to dimerization. This type of interaction could be relevant for understanding the behavior of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in solid-state or aggregated forms, which is important for its potential use in optoelectronic devices and other applications .

Applications De Recherche Scientifique

Matériaux photoniques et optiques

“1,1'-Diéthyl-4,4'-dicarbocyanine iodure” est utilisé dans le domaine des matériaux photoniques et optiques . Il est souvent utilisé comme colorant dans ces applications en raison de ses propriétés optiques uniques .

Spectres d'absorption et d'émission

Ce composé est utilisé dans l'étude des spectres d'absorption et d'émission . Il a une longueur d'onde d'absorption de 818 nm et un coefficient d'absorption de 213 000 à 818 nm . Cela le rend utile dans diverses applications spectroscopiques .

Spectre de fluorescence

“this compound” est également utilisé dans l'étude des spectres de fluorescence . Il a un rendement quantique de 0,033 , ce qui en fait un outil utile en spectroscopie de fluorescence .

Propriétés photophysiques

Les propriétés photophysiques du “this compound” ont été mesurées en solution méthanolique et pour le colorant lié à l'albumine sérique humaine, incorporé dans des micelles neutres et après incubation avec des cellules leucémiques . Cela suggère son utilisation potentielle dans la recherche biomédicale

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .

Orientations Futures

Mécanisme D'action

Target of Action

1,1’-Diethyl-4,4’-dicarbocyanine iodide, also known as (4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide, is a well-known photographic sensitizing dye . It belongs to the class of quinocyanine dyes

Mode of Action

The compound exhibits red and blue shifted absorption bands on aggregation . The presence of iodide anion and iminium cation in the molecular structure of the compound causes interactions between opposite charges together with π−π dispersive interaction between a highly polarizable group of atoms . These interactions contribute to both peaks in the Q-band region .

Biochemical Pathways

It is known that the compound has a slight peak from 450 nm to the visible range with a strong valley in the 520 nm region .

Result of Action

It is known that the compound forms j-aggregates when more of it is added to the blended ratio as its absorption region starts to experience a bathochromic shift where the peak at 890 nm is slightly shifted to 910 nm .

Action Environment

It is known that the compound is a solid at room temperature

Propriétés

IUPAC Name |

(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGZLJIBGBJNTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432740 | |

| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18300-31-7 | |

| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

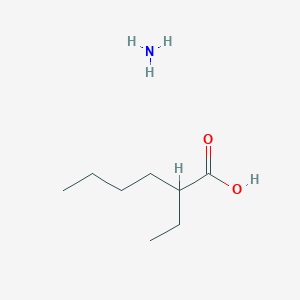

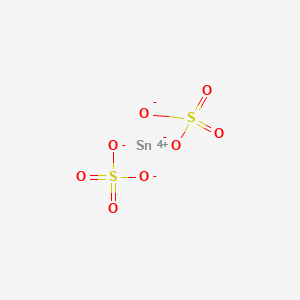

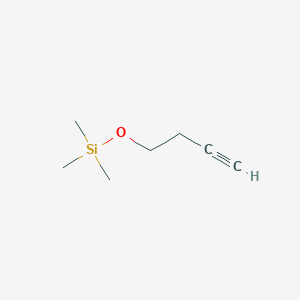

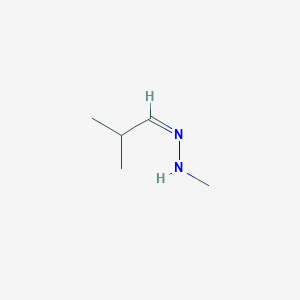

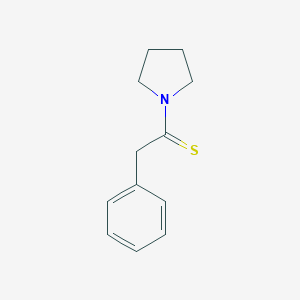

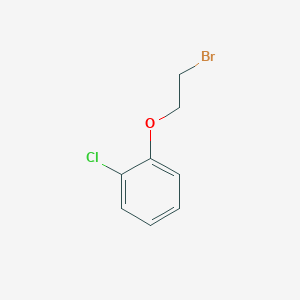

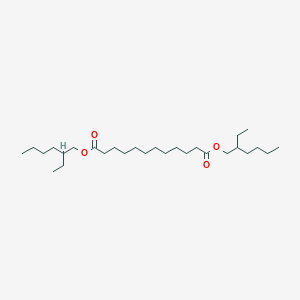

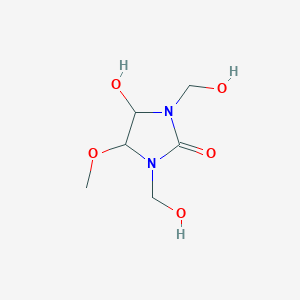

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 1,1'-Diethyl-4,4'-dicarbocyanine iodide be used for sensitive detection in microfluidic systems?

A1: Yes, 1,1'-Diethyl-4,4'-dicarbocyanine iodide has been successfully employed as a model analyte in phase-shift fiber-loop ring-down spectroscopy (PS-FLRDS), a technique particularly suitable for sensitive detection in microfluidic systems with limited optical path lengths []. This method relies on measuring the phase shift of a modulated laser beam passing through an optical fiber loop, with the phase shift changing proportionally to the analyte's concentration. The research demonstrated a detection limit of approximately 6 µM for DDCI-4 in a 30-40 µm absorption path, highlighting its potential for applications requiring high sensitivity within confined spaces.

Q2: How does the vibrational structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide influence its spectroscopic properties?

A2: The vibrational structure of DDCI-4 plays a crucial role in its two-dimensional electronic spectroscopy (2DES) []. The molecule exhibits a characteristic six-peak pattern in its 2DES spectra, arising from coherently excited vibrational modes in both the ground and excited electronic states. These vibrational coherences are attributed to specific Feynman pathways, reflecting the coupling between electronic and vibrational degrees of freedom within the molecule. This intricate interplay between electronic and vibrational dynamics underscores the importance of considering both aspects when interpreting the spectroscopic behavior of DDCI-4.

Q3: What makes fiber-loop ring-down spectroscopy advantageous for studying compounds like 1,1'-Diethyl-4,4'-dicarbocyanine iodide?

A3: Fiber-loop ring-down spectroscopy (FLRDS) offers distinct advantages for studying absorbing compounds like DDCI-4, especially when dealing with limited sample volumes or short path lengths []. This technique measures the decay rate of light intensity within an optical fiber loop, which is directly influenced by the presence and concentration of absorbing species. This approach eliminates the need for precise path length measurements, a significant advantage when working with microfluidic systems or small sample volumes. FLRDS's ability to provide sensitive absorption measurements in confined settings makes it particularly well-suited for investigating the optical properties and behavior of compounds like DDCI-4 in diverse applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)